3,4-Dichlorobutyrophenone

Description

Contextualization within Contemporary Organic Synthesis

Substituted butyrophenones are a class of organic compounds characterized by a butyrophenone (B1668137) core—a ketone flanked by a phenyl ring and a butyl chain—with various substituents on the phenyl ring or the alkyl chain. nih.gov In contemporary organic synthesis, these compounds are highly valued as versatile intermediates. Their utility stems from the reactivity of the ketone functional group and the potential for diverse modifications on the aromatic ring, making them crucial building blocks for more complex molecules. Dichlorinated butyrophenones, in particular, serve as important precursors in the synthesis of a range of fine chemicals, including pharmaceuticals and pesticides. chembk.com

Historical Trajectories and Evolution of Butyrophenone Scaffolds in Chemical Research

The story of butyrophenones in chemical research took a significant turn in the late 1950s. A Belgian drug company, while developing analogues of meperidine, synthesized a series of butyrophenones. spectrumchemical.com This research led to the unexpected discovery of compounds with potent antipsychotic properties, culminating in the synthesis of haloperidol (B65202) in 1958. spectrumchemical.comthermofisher.comfluorochem.co.uk Haloperidol proved to be a powerful antipsychotic with a different structural class from the then-dominant phenothiazines. spectrumchemical.comfluorochem.co.uk This discovery established the butyrophenone scaffold as a critical pharmacophore and spurred extensive research into its derivatives for treating various psychiatric disorders. nih.govchembk.com

Significance of Halogenated Butyrophenones as Key Intermediates in Advanced Chemical Synthesis

Halogenated butyrophenones are particularly significant as key intermediates in multi-step synthetic pathways. libretexts.org The presence of halogen atoms, such as chlorine or bromine, on the butyrophenone structure provides reactive handles for further chemical transformations. For instance, chlorine atoms on the phenyl ring can undergo nucleophilic aromatic substitution, while a halogen on the alkyl chain, typically at the alpha position to the ketone, creates a potent electrophilic site for reaction with nucleophiles. chembk.com This reactivity is exemplified by the use of 2-bromo-3'-chloropropiophenone, a closely related α-halogenated ketone, as a crucial intermediate in the synthesis of bupropion (B1668061), a widely used antidepressant. bg.ac.rsgoogle.com The strategic placement of halogens thus allows chemists to construct complex molecular architectures, making these compounds invaluable in the synthesis of pharmacologically active molecules and other functional organic materials. guidechem.com

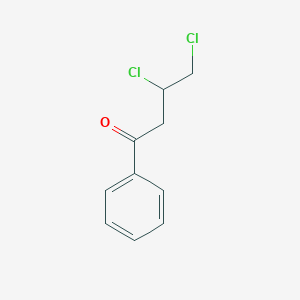

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dichloro-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c11-7-9(12)6-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAHJRSPLTZINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480373 | |

| Record name | 3,4-DICHLOROBUTYROPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55366-27-3 | |

| Record name | 3,4-DICHLOROBUTYROPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dichlorobutyrophenone and Its Structural Analogs

Retrosynthetic Analysis and Strategic Precursor Selection for Dichlorobutyrophenones

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. lkouniv.ac.inscitepress.orgdeanfrancispress.com For 3,4-Dichlorobutyrophenone, the primary disconnection is at the bond between the carbonyl group and the aromatic ring. This C-C bond can be conceptually cleaved to reveal two key synthons: a 3,4-dichlorobenzoyl cation and a propyl anion, or a 3,4-dichlorophenyl anion and a butyryl cation.

The synthetic equivalents for these synthons are readily identifiable. The 3,4-dichlorobenzoyl cation equivalent is typically 3,4-dichlorobenzoyl chloride, which can be used in Friedel-Crafts acylation. The propyl anion equivalent can be a propyl Grignard reagent (propylmagnesium bromide) or another organometallic species. Conversely, the 3,4-dichlorophenyl anion equivalent is often a 3,4-dichlorophenyl Grignard reagent, prepared from 1-bromo-3,4-dichlorobenzene, which can react with a butyryl electrophile like butyryl chloride.

A functional group interconversion (FGI) approach can also be considered, where the ketone functionality is introduced at a later stage. lkouniv.ac.in For instance, a precursor alcohol could be oxidized to the target ketone.

Strategic Precursor Selection:

The choice of precursors is dictated by their commercial availability, cost, and the regioselectivity of the planned reactions. The primary precursors for the synthesis of this compound are:

| Precursor Name | Chemical Structure | Role in Synthesis |

| 1,2-Dichlorobenzene (B45396) | C₆H₄Cl₂ | Starting material for the aromatic ring |

| Butyryl chloride | CH₃CH₂CH₂COCl | Acylating agent in Friedel-Crafts reactions |

| Butyric acid | CH₃CH₂CH₂COOH | Alternative to butyryl chloride in some Friedel-Crafts procedures |

| 1-Bromo-3,4-dichlorobenzene | C₆H₃BrCl₂ | Precursor for Grignard reagent formation |

| Propylmagnesium bromide | CH₃CH₂CH₂MgBr | Organometallic nucleophile in Grignard reactions |

Conventional Synthetic Routes to Butyrophenone (B1668137) Systems

Conventional methods for the synthesis of butyrophenones, including their dichlorinated analogs, have been well-established for decades. These routes are often reliable and scalable, forming the bedrock of industrial production.

Friedel-Crafts Acylation Approaches to Aryl Ketones

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the direct introduction of an acyl group onto an aromatic ring. lkouniv.ac.inscitepress.orgmdpi.compharm.or.jp In the context of this compound synthesis, this involves the reaction of 1,2-dichlorobenzene with an acylating agent, typically butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst.

The most commonly employed Lewis acid is aluminum chloride (AlCl₃), which is used in stoichiometric amounts as it complexes with the product ketone. lkouniv.ac.inpharm.or.jp The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

Reaction Scheme:

A significant challenge in the Friedel-Crafts acylation of 1,2-dichlorobenzene is controlling the regioselectivity. The two chlorine atoms are deactivating but ortho-, para-directing. This can lead to the formation of isomeric products. However, the 3,4-disubstituted product is often the major isomer due to steric hindrance at the positions ortho to the chlorine atoms.

| Catalyst | Acylating Agent | Typical Solvents | Key Considerations |

| AlCl₃ | Butyryl chloride | Dichloromethane, Carbon disulfide | Stoichiometric amounts of catalyst are required. lkouniv.ac.in |

| FeCl₃ | Butyryl chloride | Nitrobenzene | Can be a milder alternative to AlCl₃. |

| Zinc Oxide (ZnO) | Carboxylic acids | Solvent-free | A greener alternative, often requiring higher temperatures. mdpi.com |

Organometallic Reagent-Based Syntheses (e.g., Grignard Reactions)

Grignard reactions provide a powerful alternative for the formation of the crucial C-C bond in butyrophenone systems. ptfarm.plunimi.it This method involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. For this compound, two primary Grignard routes are feasible.

The first route involves the reaction of a 3,4-dichlorophenyl Grignard reagent with butyryl chloride. The Grignard reagent is prepared by reacting 1-bromo-3,4-dichlorobenzene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF).

A second, less common, approach is the reaction of propylmagnesium bromide with 3,4-dichlorobenzonitrile. capes.gov.br The initial addition of the Grignard reagent to the nitrile forms an imine salt, which upon acidic hydrolysis, yields the desired ketone.

Key Features of Grignard Synthesis:

| Feature | Description |

| Versatility | Allows for the synthesis of a wide range of substituted ketones. |

| Reaction Conditions | Requires strictly anhydrous conditions as Grignard reagents are highly reactive towards water. nih.gov |

| Selectivity | Generally provides high selectivity towards the ketone product, with fewer isomeric impurities compared to Friedel-Crafts reactions. |

Multi-Step Linear Syntheses from Readily Available Starting Materials

Multi-step linear syntheses offer a strategic approach to constructing complex molecules like dichlorobutyrophenones, especially when direct methods like Friedel-Crafts acylation or Grignard reactions present challenges with regioselectivity or functional group compatibility. These synthetic sequences often involve the gradual build-up of the molecule from simpler, readily available precursors.

For instance, a multi-step synthesis of a substituted butyrophenone might commence with a simpler aromatic ketone, which is then functionalized in subsequent steps. mdpi.comacs.org An example of such a strategy could involve the Friedel-Crafts acylation of a monosubstituted benzene (B151609), followed by the introduction of the second chlorine atom via electrophilic aromatic substitution. However, controlling the position of the second halogenation can be challenging.

Another multi-step approach could involve the synthesis of a substituted benzaldehyde, which is then converted to the butyrophenone. This could be achieved through a Wittig reaction or a Grignard addition followed by oxidation. For example, the synthesis of sila-trifluperidol, a butyrophenone derivative, was accomplished through a multi-step synthesis starting from triethoxy(vinyl)silane. acs.org

Modern Catalytic and Stereoselective Synthetic Innovations

While conventional methods remain prevalent, modern organic synthesis has seen the emergence of more sophisticated and efficient catalytic systems. These innovations often offer milder reaction conditions, higher selectivity, and the potential for asymmetric synthesis.

Phase-Transfer Catalysis in Butyrophenone Synthesis

Phase-Transfer Catalysis (PTC) is a powerful methodology for carrying out reactions between reactants located in separate immiscible phases, typically a solid or aqueous phase and an organic phase. ptfarm.pl This technique eliminates the need for expensive, anhydrous, or hazardous solvents and strong bases like metal hydrides or amides, allowing for the use of simple alkali metal hydroxides or carbonates. ptfarm.pl The catalyst, often a tetraalkylammonium (TAA) salt, facilitates the transfer of the reacting anion from the inorganic phase to the organic phase, where the reaction occurs. ptfarm.pl The primary benefits of PTC include milder reaction conditions, increased reaction rates, higher yields, and minimized industrial waste. ptfarm.pl

In the synthesis of butyrophenone derivatives, PTC has been effectively employed. For instance, an improved synthetic route for azaperone, a butyrophenone class compound, utilizes a phase-transfer catalyst for the alkylation of 2-aminopyridine, achieving a 75% yield for the resulting 1-(pyridin-2-yl)piperazine. researchgate.net This intermediate is then alkylated with 4-chloro-1-(4-fluorophenyl)butan-1-one to produce azaperone. researchgate.net The butyrophenone intermediate itself is synthesized via a Friedel-Crafts reaction of fluorobenzene (B45895) and 4-chlorobutyryl chloride. researchgate.net The use of PTC in this multi-step synthesis highlights its advantages of high efficiency and gentle reaction conditions. researchgate.net

Another application is in the synthesis of N-methyl spiperone, a butyrophenone neuroleptic drug analog. nih.gov Researchers have developed a method using a phase transfer catalyst in an anhydrous solvent to methylate spiperone. nih.gov This process yielded the desired product in over 35% radiochemical yield within a 20-minute synthesis and purification time. nih.gov

Chemoenzymatic Approaches for Enantioenriched Dichlorobutyrophenone Derivatives

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic reactions to create complex molecules with high stereoselectivity. nih.gov This approach is particularly valuable for producing enantioenriched compounds, where one enantiomer has the desired biological activity. The use of enzymes, such as ene-reductases, allows for highly selective asymmetric reductions of C=C double bonds under mild conditions. researchgate.net

The synthesis of enantioenriched aryloxyalkanoic herbicides provides a relevant model for dichlorobutyrophenone derivatives. researchgate.net A key strategy involves the biocatalytic asymmetric reduction of α,β-unsaturated bromoesters, which serve as chiral intermediates. researchgate.net By carefully selecting the ene-reductase (ER) enzyme, either the (R) or (S) enantiomer of the product can be obtained in good yield and with moderate to high enantiomeric excess (ee). researchgate.net For aryloxybutanoic herbicides, which are structurally similar to butyrophenones, achieving the correct antipode is critical, necessitating an enantiodivergent enzymatic reaction. researchgate.net

The following table, adapted from research on related compounds, illustrates the screening of various ene-reductases for the asymmetric reduction of different substrates, demonstrating the potential of this approach for producing chiral dichlorobutyrophenone derivatives. researchgate.net

Table 1: Screening of Ene-Reductases for Asymmetric Reduction This table is illustrative of the chemoenzymatic method, based on data for analogous compounds.

| Substrate Precursor | Enzyme | Conversion (%) | Enantiomeric Excess (ee) (%) | Configuration |

|---|---|---|---|---|

| Dibromoester with H substitution | OYE3 | 73 | 75 | (R) |

| Dibromoester with 2,4-Cl₂ substitution | OYE3 | 40 | 88 | (R) |

| Dibromoester with 2,4,5-Cl₃ substitution | OYE3 | 75 | 96 | (R) |

| Dibromoester with 4-Me substitution | OYE3 | 78 | 72 | (R) |

| Dibromoester with 2-Me-4-Cl substitution | OYE3 | 82 | 76 | (R) |

Source: Adapted from data on chemoenzymatic synthesis of aryloxyalkanoic herbicides. researchgate.net

These integrated chemoenzymatic cascades often involve a biocatalytic step followed by conventional chemical transformations, such as in the one-pot sequential conversion of amides to enantioenriched alcohols. nih.gov Such processes can be intensified by using immobilized enzymes and carefully controlling reaction conditions like water activity. uni-hannover.de

Optimization of Reaction Parameters and Process Efficiency

A significant improvement in process efficiency can be achieved by transitioning from traditional batch reactors to continuous flow reactors. In one study on a Claisen condensation reaction, a simple switch of the reaction solvent from ethanol (B145695) to tetrahydrofuran reduced the reaction time from 20 hours to just 10 minutes. celonpharma.com Further optimization using the Design of Experiment (DoE) method in a continuous flow setup led to a final reaction time of 2 minutes with an 84% isolated yield. celonpharma.com This demonstrates a dramatic increase in productivity and space-time yield. celonpharma.com

Table 2: Impact of Process Optimization on Reaction Efficiency

| Parameter | Original Batch Process | Optimized Batch Process | Continuous Flow Process |

|---|---|---|---|

| Reaction Time | 20 hours | 10 minutes | 2 minutes |

| Isolated Yield | 73% | 87% | 84% |

| Solvent | Ethanol | Tetrahydrofuran | Tetrahydrofuran |

Source: Data from a study on Claisen condensation optimization. celonpharma.com

Structural optimization of the catalysts themselves is another key area. mdpi.com For solid catalysts, performance can be enhanced by tailoring properties such as surface area, porosity, and the density of acidic or basic sites. mdpi.com For example, catalysts with mesoporous structures offer better accessibility to active sites, which reduces mass transfer limitations and improves catalytic efficiency. mdpi.com The use of machine learning algorithms and automated platforms can accelerate the optimization process, allowing for rapid screening of conditions with minimal human intervention. nih.gov

Implementation of Green Chemistry Principles in Butyrophenone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk The application of its 12 principles is essential for developing sustainable synthetic routes for butyrophenones and other pharmaceuticals. jddhs.comnih.gov

Key principles relevant to butyrophenone synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. nih.gov This can be achieved through high-yield reactions and by reducing the number of synthetic steps.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. nih.gov

Safer Solvents and Auxiliaries: This principle encourages the reduction or replacement of volatile organic compounds (VOCs) with safer alternatives like water, bio-based solvents, or even solvent-free reactions. jddhs.com A patented synthesis for isobutyrophenone, a related compound, describes a solvent-free process where isobutylbenzene (B155976) is oxidized using oxygen and a catalyst. google.com

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. jddhs.com Innovative approaches include using microwave-assisted synthesis or alternative energy sources. jddhs.comresearchgate.net For example, research has demonstrated the use of repurposed satellite dishes as solar reflectors to provide heat for chemical reactions, successfully replacing an electric heat source in a synthesis involving a Friedel-Crafts acylation. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, reducing waste. nih.gov This includes biocatalysts, phase-transfer catalysts, and other heterogeneous catalysts that are easily separated from the reaction mixture. ptfarm.plcore.ac.uk

By integrating these principles, the synthesis of this compound and its analogs can become more environmentally friendly, cost-effective, and sustainable. nih.gov

Chemical Reactivity and Mechanistic Transformations of 3,4 Dichlorobutyrophenone

Reactivity Profiles of the Butyrophenone (B1668137) Carbonyl Moiety

The butyrophenone side chain, particularly the carbonyl group and its adjacent α-carbon, is a hub of chemical reactivity. It readily participates in reduction, oxidation, and a range of reactions involving the formation of enolate intermediates.

Reductive Transformations to Alcohol Derivatives

The ketone functional group in 3,4-Dichlorobutyrophenone is susceptible to reduction, yielding the corresponding secondary alcohol, 1-(3,4-dichlorophenyl)butan-1-ol. This transformation is typically accomplished using hydride-based reducing agents. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

Commonly employed reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and the more potent lithium aluminum hydride (LiAlH₄). While NaBH₄ is often used in protic solvents like ethanol (B145695), LiAlH₄ requires anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. minia.edu.eg

Table 1: Reagents for Reductive Transformation

| Reagent | Typical Conditions | Predicted Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(3,4-dichlorophenyl)butan-1-ol |

Oxidative Conversions to Carboxylic Acids or Related Ketones

The oxidation of the butyrophenone side chain can lead to several products depending on the reaction conditions and the oxidizing agent used. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can cause oxidative cleavage of the butyryl group. This reaction typically occurs at the benzylic position (the carbon adjacent to the aromatic ring). Cleavage of the bond between the α- and β-carbons of the side chain would yield 3,4-dichlorobenzoic acid.

Alternatively, oxidation could potentially target the α-methylene group to form a dicarbonyl species, though this requires more specific reagents and conditions. It is important to note that the aromatic ring itself is generally resistant to oxidation under these conditions due to its inherent stability.

Condensation, Alkylation, and Functionalization Reactions at the α-Carbon

The hydrogen atoms on the carbon alpha (α) to the carbonyl group (C2 of the butyryl chain) exhibit enhanced acidity (pKa ≈ 19-20 for typical ketones) due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.com This enolate is a potent nucleophile and a key intermediate in numerous C-C bond-forming reactions. scribd.comalfa-chemical.com

Condensation Reactions: As a ketone with α-hydrogens, this compound can undergo base-catalyzed self-condensation (an Aldol condensation) or crossed-condensation with other carbonyl compounds (aldehydes or ketones). masterorganicchemistry.comgoogle.com The reaction involves the nucleophilic attack of the enolate on a carbonyl electrophile to form a β-hydroxy ketone. masterorganicchemistry.com Subsequent dehydration often occurs, especially upon heating, to yield a more stable α,β-unsaturated ketone. google.com A related reaction is the Darzen condensation, where the enolate reacts with an α-halo ester in the presence of a base to form an α,β-epoxy ester, as has been demonstrated for the analogous 2,4-dichloro isomer. rochester.edu

Alkylation: The enolate of this compound can be alkylated by reacting it with an alkyl halide in an SN2-type reaction. mdpi.com To achieve high yields and prevent side reactions (like self-condensation or O-alkylation), a strong, non-nucleophilic, sterically hindered base is typically required to completely convert the ketone into its enolate form. Lithium diisopropylamide (LDA) is a common choice for this purpose. mdpi.com

Functionalization: The reactivity of the α-carbon extends to other functionalization reactions. For instance, α-halogenation can be achieved under either acidic or basic conditions. nih.gov More advanced methods involving visible-light photoredox catalysis or enzymatic processes have been developed for the specific functionalization of α-C(sp³)–H bonds in various carbonyl and amine compounds, highlighting the broad potential for modification at this position. nih.govpressbooks.pubopenstax.org

Reactivity of the Dichlorinated Aromatic Core

The reactivity of the 3,4-dichlorophenyl group is governed by the electronic effects of its three substituents: two chlorine atoms and the butyryl group. These substituents influence the susceptibility of the ring to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Generally, aryl halides are unreactive towards nucleophiles. However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (a halogen). alfa-chemical.commsu.edulibretexts.org

In this compound, the butyrophenone group acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack. The key to predicting reactivity lies in the position of the chlorine atoms relative to this activating group:

C4-Cl: This chlorine is in the para position relative to the butyrophenone group. This positioning allows for effective resonance stabilization of the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack. msu.edulibretexts.org

C3-Cl: This chlorine is in the meta position. Resonance stabilization of the intermediate by the carbonyl group is not possible from this position. libretexts.org

Consequently, the chlorine atom at the C-4 position is significantly more activated and is the predicted site of substitution by nucleophiles such as alkoxides (e.g., sodium methoxide), amines, or hydroxide (B78521) ions under SNAr conditions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity (the position of substitution) are dictated by the combined electronic and steric effects of the existing substituents. In this compound, all three substituents are deactivating, meaning they make the ring less reactive than benzene (B151609) itself and generally require harsher reaction conditions.

The directing effects are as follows:

-C(O)CH₂CH₂CH₃ (Butyryl group): Deactivating and a meta-director.

-Cl (Chloro groups): Deactivating but ortho, para-directors.

The available positions for substitution are C-2, C-5, and C-6. The predicted outcome at each position is an interplay of these competing effects.

| C-6 | Disfavored (ortho) | Favored (para) | Disfavored (ortho) | Possible. Favored by the C3-Cl, but electronically disfavored by the other two groups. |

Cross-Coupling Reactions at Aryl Halide Sites

The presence of two chlorine substituents on the phenyl ring of this compound makes it a potential substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity of dichlorinated aromatic compounds in such reactions is well-established. The general mechanisms for these transformations, such as the Suzuki, Stille, Heck, Buchwald-Hartwig, Negishi, and Sonogashira couplings, typically involve a palladium(0) catalyst that undergoes oxidative addition to the aryl-chlorine bond. Current time information in Bangalore, IN.google.commasterorganicchemistry.commsu.edufiveable.me The relative reactivity of the two chlorine atoms at the 3- and 4-positions can be influenced by steric and electronic factors, potentially allowing for site-selective reactions under carefully controlled conditions. nih.gov

Commonly employed palladium catalysts for these transformations include complexes with phosphine (B1218219) ligands, such as triphenylphosphine (B44618) or more sterically hindered and electron-rich ligands that enhance catalytic activity. google.commsu.edugoogle.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these coupling reactions. msu.edubg.ac.rs For instance, the Suzuki-Miyaura coupling utilizes organoboron reagents in the presence of a base, youtube.commdpi.comlibretexts.orgnptel.ac.in while the Stille reaction employs organotin compounds. Current time information in Bangalore, IN.google.comgoogle.com The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling with amines. google.comlookchem.compdx.edulibretexts.org The Heck reaction couples the aryl halide with an alkene, masterorganicchemistry.comrsc.orglibretexts.orggoogle.comuwo.ca the Sonogashira coupling with a terminal alkyne, libretexts.orgyoutube.comsancaiindustry.com and the Negishi coupling with an organozinc reagent. In the context of di-substituted benzenes, the regioselectivity of the coupling can often be directed by the electronic nature and steric environment of the substituents.

Table 1: Overview of Potential Cross-Coupling Reactions at Aryl Halide Sites

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(0) complex, Base | C-C |

| Stille Coupling | Organostannane Reagent (e.g., Ar-SnR₃) | Pd(0) complex | C-C |

| Heck Reaction | Alkene | Pd(0) complex, Base | C-C |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) complex, Base | C-N |

| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) cocatalyst, Base | C-C (sp²-sp) |

| Negishi Coupling | Organozinc Reagent (e.g., Ar-ZnX) | Pd(0) or Ni(0) complex | C-C |

| Ullmann Condensation | Alcohols, Amines, Thiols | Copper catalyst | C-O, C-N, C-S |

Chemical Modifications on the Aliphatic Butyrophenone Chain

The aliphatic chain of this compound offers additional sites for chemical modification, primarily at the alpha-carbon to the carbonyl group and the carbonyl group itself.

The alpha-position of the butyrophenone moiety is susceptible to halogenation under various conditions. A notable example is the synthesis of 2-bromo-3',4'-dichlorobutyrophenone. In a documented procedure, 3',4'-dichlorobutyrophenone is treated with bromine in methylene (B1212753) chloride. google.com The reaction proceeds at room temperature under a nitrogen atmosphere, with the disappearance of the characteristic red color of bromine indicating the initiation of the reaction. google.com This alpha-bromination is a key step in the synthesis of various pharmaceutical intermediates. google.com The reaction is typically catalyzed by acid, which promotes the formation of the enol tautomer, the reactive species in the electrophilic addition of the halogen. masterorganicchemistry.comlookchem.com

Table 2: Selective Bromination of 3',4'-Dichlorobutyrophenone

| Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 3',4'-Dichlorobutyrophenone | Bromine (Br₂) | Methylene Chloride (CH₂Cl₂) | Room Temperature, N₂ atmosphere | 2-Bromo-3',4'-dichlorobutyrophenone |

Beyond halogenation, the aliphatic chain can undergo other functional group interconversions. The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the selectivity and outcome of the reaction.

The acidic nature of the alpha-hydrogens allows for the formation of an enolate under basic conditions. This enolate can then act as a nucleophile in various reactions, including alkylations with alkyl halides to form new carbon-carbon bonds at the alpha-position. google.comlibretexts.org The regioselectivity of enolate formation and subsequent alkylation can be controlled by the choice of base and reaction conditions. For instance, the use of a bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, leading to alkylation at the less substituted alpha-carbon.

Elucidation of Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies specifically for the reactions of this compound are not widely available in the reviewed literature. However, the mechanisms of the reactions described can be inferred from general principles of organic chemistry.

The cross-coupling reactions at the aryl chloride sites are understood to proceed through a catalytic cycle involving a palladium catalyst. fiveable.me The cycle generally consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. fiveable.me Kinetic studies of similar systems have shown that the rate-determining step can vary depending on the specific reaction, substrates, and conditions.

The alpha-halogenation of the butyrophenone chain proceeds through an enol or enolate intermediate. masterorganicchemistry.comlookchem.com Under acidic conditions, the rate-determining step is typically the formation of the enol. lookchem.com Kinetic evidence for this comes from the observation that the rate of halogenation is independent of the halogen concentration but dependent on the concentration of the ketone and the acid catalyst. lookchem.com In base-catalyzed or base-promoted halogenation, the deprotonation to form the enolate is often the rate-limiting step.

Derivatization Strategies and Applications of 3,4 Dichlorobutyrophenone As a Building Block

Strategic Design and Synthesis of Novel Butyrophenone (B1668137) Frameworks

The strategic utility of 3,4-dichlorobutyrophenone lies in the reactivity of its core structure, which can be predictably modified. The primary synthesis of the parent compound, 1-(3,4-dichlorophenyl)butan-1-one, can be achieved through methods like the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with butyryl chloride using a Lewis acid catalyst.

A key strategy for creating novel frameworks involves the selective functionalization of the α-carbon (the carbon atom adjacent to the carbonyl group). A prime example of this is the bromination of this compound to yield 2-bromo-1-(3,4-dichlorophenyl)butan-1-one (B3288076). google.com This reaction is typically carried out using bromine in a suitable solvent like methylene (B1212753) chloride. google.com The introduction of the bromine atom at this position creates an electrophilic center, which is crucial for subsequent nucleophilic substitution reactions, thereby forming a new, more complex butyrophenone framework. chemicalbook.combg.ac.rs

The general procedure for this transformation involves:

Dissolving the starting ketone in a solvent.

Initiating the reaction with a small amount of bromine.

Adding the remaining bromine dropwise and allowing the reaction to proceed under an inert atmosphere. google.com

Purification of the resulting α-brominated ketone, often via flash chromatography, to yield the desired product. chemicalbook.com

This targeted modification exemplifies the strategic design where a simple starting material is converted into a more versatile intermediate, poised for further synthetic elaboration.

Preparation of Complex Polyfunctionalized Organic Molecules from Dichlorobutyrophenone Precursors

The true value of this compound as a precursor is demonstrated in its conversion to complex, polyfunctionalized molecules. The α-brominated derivative, 2-bromo-1-(3,4-dichlorophenyl)butan-1-one, is a key intermediate that enables the introduction of various functional groups.

A significant transformation is the reaction of this brominated intermediate with primary or secondary amines to introduce an amino group. For instance, reacting 2-bromo-1-(3,4-dichlorophenyl)butan-1-one with tert-butylamine (B42293) leads to the formation of 2-(tert-butylamino)-3',4'-dichlorobutyrophenone. molaid.com This reaction introduces a secondary amine, resulting in a molecule that possesses multiple functionalities: a ketone, two chloro-substituents on the aromatic ring, and an amino group. molaid.comnih.gov Such polyfunctionalized molecules are valuable in synthetic programs aiming to build complex target structures.

The synthesis of these amino-ketone derivatives showcases a multi-step sequence starting from the initial dichlorobutyrophenone:

| Step | Starting Material | Reagent(s) | Product |

| 1 | This compound | Bromine (Br₂) | 2-Bromo-1-(3,4-dichlorophenyl)butan-1-one |

| 2 | 2-Bromo-1-(3,4-dichlorophenyl)butan-1-one | tert-Butylamine | 2-(tert-Butylamino)-3',4'-dichlorobutyrophenone |

This sequence highlights how a relatively simple precursor can be methodically elaborated into a more complex and functionally rich organic molecule.

Exploration of Structural Diversity and Scaffold Modification through this compound Transformations

The this compound scaffold offers numerous avenues for modification, leading to significant structural diversity. The transformations are not limited to the α-carbon; the ketone group itself and the chlorine atoms on the phenyl ring are also potential sites for chemical reactions, although modifications at the α-carbon are most prominently documented for this specific isomer.

The introduction of a bromine atom, as previously discussed, is a pivotal modification. google.com This single transformation dramatically increases the synthetic utility of the scaffold, allowing for reactions with a wide range of nucleophiles beyond amines, such as thiols or alcohols, to generate diverse molecular structures.

Further diversity can be achieved by modifying the ketone. For example, reduction of the ketone group can yield a secondary alcohol, introducing a new stereocenter and adding another layer of structural complexity. While specific examples for the 3,4-dichloro isomer are not detailed in the provided results, this is a common transformation for butyrophenones in general.

The following table illustrates the scaffold modification from the parent compound to its more complex derivatives:

| Compound Name | Structural Modification from Parent Scaffold |

| This compound | Parent scaffold |

| 2-Bromo-1-(3,4-dichlorophenyl)butan-1-one | Introduction of a bromine atom at the α-position |

| 2-(tert-Butylamino)-3',4'-dichlorobutyrophenone | Substitution of the α-bromine with a tert-butylamino group |

These transformations demonstrate how the initial this compound structure can be systematically altered to explore a wide chemical space and generate a library of compounds with varied structural features.

Applications in the Synthesis of Non-Biological Advanced Organic Materials or Specialty Chemicals

This compound and its derivatives are classified as important intermediates in the fine and specialty chemicals sector. cphi-online.comkalpsutra.com Their value lies in their utility as building blocks for constructing more complex molecules. While many complex organic molecules ultimately have biological applications, the intermediates themselves are considered specialty chemicals due to their specific structure and reactivity, which are tailored for multi-step synthetic processes. cphi-online.commedchemexpress.com

The use of this compound falls into the category of chemical synthesis, where it serves as a precursor for creating other chemical entities. For instance, compounds like its isomer, 2,4-Dichlorobutyrophenone, are key materials in the manufacture of other complex organic chemicals. cphi-online.comgoogle.com By analogy, this compound serves a similar role as a starting material for custom synthesis projects within the chemical industry, providing a foundation for molecules with specific, pre-determined substitution patterns. kalpsutra.com

Advanced Spectroscopic and Analytical Research Methodologies Applied to 3,4 Dichlorobutyrophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. organicchemistrydata.orgutdallas.edu For 3,4-Dichlorobutyrophenone, NMR provides unambiguous evidence for its carbon-hydrogen framework and the specific placement of its chloro substituents.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete picture of the molecule's structure. In ¹H NMR, the chemical shift, integration, and splitting pattern of each signal reveal the electronic environment, number, and neighboring protons for each unique hydrogen atom. chemistrysteps.com In ¹³C NMR, each unique carbon atom produces a single peak, with its chemical shift indicating its hybridization and proximity to electronegative atoms. udel.eduoregonstate.edu

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butyryl chain. The aromatic protons on the dichlorophenyl ring will appear in the downfield region (typically δ 7.0-8.0 ppm), with their specific shifts and coupling patterns determined by the substitution pattern. The aliphatic protons will resonate further upfield. The methylene (B1212753) group adjacent to the carbonyl (C2) is expected around δ 3.0-3.3 ppm, the proton on the chlorine-bearing carbon (C4) would be significantly downfield around δ 4.5-4.8 ppm, and the C3 methylene protons would appear in an intermediate region, coupled to protons on both C2 and C4.

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon (δ 190-200 ppm), aromatic carbons (δ 120-140 ppm), and the aliphatic carbons. The carbons bonded to chlorine (C3 and C4) will be shifted downfield compared to a standard butyrophenone (B1668137) due to the electronegativity of the chlorine atoms. udel.edu

Predicted ¹H and ¹³C NMR Data for this compound (Note: Values are estimations based on general principles and data from similar structures. Actual experimental values may vary.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | - | ~198.5 | Quaternary carbon, typically weak signal. |

| Aromatic C1' | - | ~136.0 | Quaternary carbon attached to the acyl group. |

| Aromatic C2'/C6' | ~7.9 (d) | ~128.8 | Protons ortho to the carbonyl group. |

| Aromatic C3'/C5' | ~7.5 (t) | ~130.0 | Protons meta to the carbonyl group. |

| Aromatic C4' | ~7.6 (t) | ~133.5 | Proton para to the carbonyl group. |

| Aliphatic C2 | ~3.2 (t) | ~38.0 | Methylene protons adjacent to the carbonyl. |

| Aliphatic C3 | ~2.3 (m) | ~55.0 | Methylene protons adjacent to two chiral centers. |

| Aliphatic C4 | ~4.7 (t) | ~60.0 | Methine proton attached to chlorine. |

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the precise connectivity of atoms within the this compound molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the protons on C2 with those on C3, and the protons on C3 with the proton on C4, confirming the sequence of the butyryl chain.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.eduemerypharma.com This allows for the unambiguous assignment of each carbon atom that has attached protons by linking the known ¹H NMR signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.educolumbia.edu HMBC is crucial for piecing together the molecular fragments. For instance, it would show a correlation from the C2 protons to the carbonyl carbon (C1) and to the aromatic C1' carbon, definitively linking the butyryl chain to the phenyl ring. It would also confirm the positions of the chlorine atoms through correlations from protons to carbons two or three bonds away.

Solid-State NMR (ssNMR) provides insight into the structure and dynamics of materials in the solid phase. usask.cacastep.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR detects these interactions, which are sensitive to the local environment, molecular packing, and conformation. youtube.com

For this compound, ssNMR could be used to:

Distinguish between crystalline and amorphous forms : The spectra of crystalline materials feature sharp lines, while amorphous materials show broad, less-defined peaks due to the distribution of local environments.

Identify polymorphism : Different crystalline forms (polymorphs) of the same compound will produce distinct ssNMR spectra due to differences in their crystal lattice and molecular conformation.

Characterize molecular conformation : ssNMR can measure internuclear distances and torsion angles in the solid state, providing a detailed picture of the molecule's three-dimensional shape as it exists in a crystal or amorphous solid. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. utdallas.eduwikipedia.org These methods are highly effective for identifying functional groups and studying conformational isomers. cdnsciencepub.comanton-paar.com

An IR spectrum is obtained by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds and functional groups. pressbooks.pub Raman spectroscopy measures the inelastic scattering of monochromatic light, providing complementary information. edinst.comlibretexts.org

For this compound, the key functional groups give rise to characteristic bands:

Carbonyl (C=O) Stretch : A strong, sharp absorption band is expected in the IR spectrum, typically in the range of 1680-1700 cm⁻¹. This is one of the most prominent peaks in the spectrum. For the related molecule Butyrophenone, this peak appears at 1684 cm⁻¹. sphinxsai.com

Aromatic C=C Stretch : The benzene (B151609) ring will exhibit several bands in the 1450-1600 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretch : Absorptions from the sp³ hybridized C-H bonds of the butyl chain are expected just below 3000 cm⁻¹. pressbooks.pub

Aromatic C-H Stretch : Absorptions from the sp² hybridized C-H bonds on the phenyl ring typically appear just above 3000 cm⁻¹. libretexts.org

C-Cl Stretch : The carbon-chlorine stretching vibrations will appear in the fingerprint region, generally between 600 and 800 cm⁻¹, but can be difficult to assign definitively without computational support.

Characteristic IR and Raman Vibrational Frequencies for this compound (Note: Wavenumbers are based on typical ranges for functional groups.)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong | Characteristic of sp³ C-H bonds. |

| Carbonyl C=O Stretch | 1700 - 1680 | Strong | A highly characteristic and intense peak. sphinxsai.com |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Multiple bands are typical for the phenyl ring. vscht.cz |

| C-Cl Stretch | 800 - 600 | Medium to Strong | Located in the fingerprint region. |

The butyl chain of this compound is flexible, allowing for the existence of multiple rotational isomers (conformers). Vibrational spectroscopy is sensitive to these conformational changes. acs.org Different conformers can exhibit slight variations in their vibrational frequencies, particularly for stretching and bending modes within the flexible chain and for the carbonyl group.

By studying the IR and Raman spectra at different temperatures, researchers can identify bands corresponding to different conformers. acs.org As the temperature changes, the relative populations of the conformers shift, leading to changes in the relative intensities of their associated spectral bands. This allows for the determination of the relative thermodynamic stabilities of the different conformers. Furthermore, the application of stress or analysis in different solvent environments can also induce conformational changes detectable by these techniques. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Investigations

Mass spectrometry is a cornerstone analytical technique for elucidating the structural features of this compound. This method provides critical information regarding the molecule's mass and the characteristic fragmentation patterns that offer insights into its structural composition. The process involves ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z). nih.govunits.it The fragmentation of the molecular ion, which is often energetically unstable, results in a unique mass spectrum that serves as a molecular fingerprint. wikipedia.org

In the analysis of butyrophenone, a related compound, the molecular ion (M+·) is observed, along with two significant fragment ions at m/z 120 and 105. These fragments are the result of McLafferty rearrangement and α-cleavage, respectively. nih.gov For ketones, a primary fragmentation pathway involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org It is anticipated that this compound would exhibit analogous fragmentation behavior, influenced by the presence of the two chlorine atoms on the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of this compound. Unlike conventional mass spectrometry that provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact mass. bioanalysis-zone.com This high level of accuracy enables the differentiation between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.combrentford.hounslow.sch.uk

The ability to obtain an exact mass measurement is crucial for confirming the molecular formula of a synthesized compound or identifying an unknown substance. units.iteuropa.eu For this compound (C10H10Cl2O), the theoretical exact mass can be calculated with high precision, and experimental HRMS data provides a measured value that can be compared to this theoretical value to confirm the compound's identity.

Table 1: Theoretical Isotopic Masses for this compound

| Isotope | Atomic Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁶O | 15.994915 |

| ³⁵Cl | 34.968853 |

| ³⁷Cl | 36.965903 |

This table presents the exact atomic masses of the most common isotopes of the elements present in this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further investigate the structure of ions observed in a mass spectrum. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific precursor ion, such as the molecular ion of this compound, is selected and then subjected to fragmentation. nationalmaglab.orgbiocompare.com The resulting product ions are then analyzed by a second mass spectrometer. wikipedia.org This process, often involving collision-induced dissociation (CID), provides detailed information about the connectivity of atoms within the precursor ion. wikipedia.orglabmanager.com

By analyzing the fragmentation patterns of the selected precursor ion, it is possible to deduce the structure of different subunits of the molecule. nih.gov For this compound, MS/MS can be used to confirm the presence of the dichlorophenyl group and the butyryl chain by observing characteristic fragment ions. This technique is particularly valuable for distinguishing between isomers and for the structural elucidation of complex molecules. wikipedia.orglabmanager.com The fragmentation data obtained from MS/MS experiments are crucial for building a comprehensive understanding of the molecule's chemical architecture. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.commsu.edu This technique is particularly useful for analyzing compounds containing chromophores, which are the parts of a molecule responsible for its color and light absorption. msu.edu When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy orbital, a process known as an electronic transition. msu.edu

The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which a compound absorbs light most strongly. azooptics.com For this compound, the aromatic ring and the carbonyl group act as chromophores. The electronic transitions associated with these groups, such as π → π* and n → π* transitions, are expected to produce characteristic absorption bands in the UV region. The position and intensity of these bands can provide valuable information about the electronic structure of the molecule. azooptics.com The presence of chlorine atoms on the phenyl ring may also influence the absorption spectrum.

Advanced Chromatographic and Purity Assessment Techniques

The purity of a chemical compound is a critical parameter, and no single analytical method can definitively confirm 100% purity. enfanos.com A combination of techniques is often employed to provide a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. scielo.brhplc.eu It is particularly valuable for assessing the purity of compounds like this compound. In HPLC, the sample is passed through a column packed with a stationary phase, and the separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase. scielo.br

A typical HPLC method for a butyrophenone derivative might use a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com Detection is often performed using a UV detector, as the aromatic ring and carbonyl group in this compound are strong chromophores. scielo.brjfda-online.com The resulting chromatogram will show a peak for the main compound and potentially smaller peaks for any impurities present. The area of the peaks can be used to determine the relative purity of the sample.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This table provides an example of typical parameters for an HPLC analysis of an aromatic ketone.

Gas Chromatography (GC)

Gas Chromatography (GC) is another essential chromatographic technique for the analysis of volatile and thermally stable compounds like this compound. explorationpub.comlibretexts.org In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase. libretexts.org

A GC method for analyzing this compound would typically involve a capillary column with a suitable stationary phase, such as a polysiloxane-based polymer. libretexts.orgsigmaaldrich.com The oven temperature is programmed to increase over time to ensure the efficient separation of the components. mdpi.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. sigmaaldrich.com GC-MS is a particularly powerful combination as it provides both retention time data for identification and a mass spectrum for structural confirmation. explorationpub.com The purity of the sample can be determined by the relative peak areas in the resulting chromatogram.

Table 3: Illustrative GC Method Parameters

| Parameter | Condition |

| Column | Capillary column (e.g., 30m, 0.25mm ID) |

| Stationary Phase | Phenyl-methylpolysiloxane |

| Carrier Gas | Helium |

| Temperature Program | Initial hold, then ramp to a final temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table provides an example of typical parameters for a GC analysis of a chlorinated aromatic compound.

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is a critical aspect of chemical analysis, particularly for chiral compounds where enantiomers can exhibit different biological activities. Chiral chromatography stands out as the most prevalent and effective technique for both the analytical quantification of enantiomeric purity and the preparative separation of pure enantiomers. chiralpedia.com High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a dominant method in this field. chiralpedia.comcsfarmacie.cz

Enantiomers possess identical physicochemical properties in an achiral environment, making their separation by standard chromatographic techniques impossible. chiralpedia.comsigmaaldrich.com Chiral chromatography overcomes this challenge by creating a chiral environment, most commonly through a CSP. The separation principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. preprints.org The differing stability of these diastereomeric complexes leads to different retention times, allowing for their separation and quantification. preprints.org

Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, are widely employed due to their broad applicability and excellent chiral recognition capabilities. csfarmacie.cz The selection of an appropriate mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol, is crucial for achieving resolution. mdpi.com Parameters such as mobile phase composition, the presence of acidic or basic additives, column temperature, and flow rate are meticulously optimized to enhance enantioselectivity and resolution. sigmaaldrich.commdpi.com For instance, decreasing the flow rate can sometimes increase resolution if the enantiomers are already partially separated. sigmaaldrich.com

While specific research detailing the chiral separation of this compound is not prevalent in publicly accessible literature, the methodology can be described based on the analysis of analogous chiral compounds. A typical analysis would involve screening various polysaccharide-based CSPs and optimizing the mobile phase to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess (e.e.) can then be calculated from the relative peak areas in the resulting chromatogram.

Table 1: Illustrative HPLC Parameters for Chiral Separation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol (B145695) (85:15, v/v) | n-Hexane/Isopropanol/TFA (95:5:0.1) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Temperature | 25 °C | 30 °C | 20 °C |

| Detection (UV) | 254 nm | 254 nm | 254 nm |

| Retention Time (Enantiomer 1) | 8.2 min | 10.5 min | 7.5 min |

| Retention Time (Enantiomer 2) | 9.5 min | 12.1 min | 8.9 min |

| Resolution (Rs) | 1.8 | 2.1 | 1.9 |

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry Determination

X-ray crystallography is an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. wikipedia.organton-paar.com It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it the definitive method for structure elucidation. The fundamental principle involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. anton-paar.com The ordered, periodic arrangement of atoms in the crystal lattice acts as a three-dimensional diffraction grating for the X-rays. libretexts.org

The experimental workflow begins with the most challenging step: growing a high-quality single crystal of the compound. nih.gov Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam. libretexts.org As the crystal is rotated, a large number of diffraction intensities are collected by a detector. nih.gov

The positions and intensities of the diffracted spots are then used to calculate an electron density map of the repeating unit of the crystal, known as the unit cell. nih.gov By fitting the known atoms of the molecule into this map, a complete three-dimensional model of the structure is built. youtube.com The final model provides key crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal. anton-paar.com For a chiral compound like this compound, this analysis would unequivocally establish its absolute stereochemistry.

Although a specific crystal structure for this compound has not been published, the following table represents typical data obtained from a single-crystal X-ray diffraction analysis of a small organic molecule.

Table 2: Representative Crystallographic Data for a Small Organic Molecule

| Parameter | Value |

| Empirical Formula | C₁₀H₁₀Cl₂O |

| Formula Weight | 217.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.15 Å, b = 5.85 Å, c = 16.20 Å |

| α = 90°, β = 98.50°, γ = 90° | |

| Volume | 951.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.515 g/cm³ |

| Radiation (e.g., MoKα) | λ = 0.71073 Å |

| Final R-factor (R1) | 0.045 |

| Goodness-of-fit (S) | 1.05 |

Conclusion

Summary of Key Chemical Insights

3,4-Dichlorobutyrophenone is a significant member of the halogenated butyrophenone (B1668137) family. While specific experimental data for this isomer are sparse, its chemical behavior can be confidently predicted from well-studied analogues. It is accessible through established synthetic methods like Friedel-Crafts acylation and possesses versatile reactivity centered on its ketone group and alkyl chain. Its primary importance lies in its role as a key intermediate, particularly in the synthesis of pharmacologically active molecules like bupropion (B1668061) analogues, where the 3,4-dichloro substitution pattern is crucial for tuning biological efficacy.

Future Perspectives in Butyrophenone Chemistry

The continued importance of the butyrophenone scaffold in medicinal chemistry ensures ongoing interest in its derivatives. Future research will likely focus on exploring the synthetic utility of less common isomers like this compound to create novel compounds with unique pharmacological profiles. The development of more efficient and greener synthetic routes to these intermediates will also be a key area of investigation. As structure-activity relationship studies become more sophisticated, the specific properties imparted by the 3,4-dichloro arrangement may be leveraged in the design of next-generation therapeutics and functional materials.

Future Research Directions and Unexplored Avenues in 3,4 Dichlorobutyrophenone Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

Another avenue involves the application of modern catalytic systems. For instance, methodologies developed for the synthesis of other ketone-containing structures, such as 3-monohalooxindoles, utilize strategies like nih.govnih.gov-phospha-Brook rearrangement followed by acidolysis, demonstrating how novel mechanistic pathways can lead to efficient transformations under mild conditions. nih.gov Exploring similar innovative catalytic cycles could provide new, highly efficient access to 3,4-Dichlorobutyrophenone and its derivatives.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Relevant Precedent |

| Multicomponent Reactions (MCRs) | Reduced number of steps, less purification, lower solvent use, increased efficiency. acgpubs.org | One-pot synthesis of 1,3-oxazine derivatives. acgpubs.org |

| Novel Catalytic Cycles | Mild reaction conditions, high yields, potential for asymmetric synthesis. | Synthesis of 3-monohalooxindoles via SN1 reaction with haloid acids. nih.gov |

| Phase Transfer Catalysis | Suitability for reactions with insoluble reagents, mild conditions, operational simplicity. | Domino reaction for synthesis of 3,4-dihydropyridin-2-ones. mdpi.com |

| Mitsunobu Reaction | High yields for generating specific bonds, such as in ethylenedioxythiophenes (EDOTs). rsc.org | Efficient synthesis of EDOT monomers. rsc.org |

Investigation of Unconventional Reaction Pathways and New Transformations

The reactivity of this compound is largely dictated by its functional groups: the ketone, the aromatic ring, and the two chlorine atoms on the butyryl chain. Future research should aim to exploit this functionality in unconventional ways. The reactivity of similar structures, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, which possess labile halogen atoms and a conjugated system, serves as an excellent model. nih.govmdpi.com These furanones undergo a variety of transformations, including nucleophilic substitution and ring transformations, showcasing the synthetic versatility that halogen atoms can impart. nih.govmdpi.com

Investigating the potential for this compound to participate in transition-metal-catalyzed cross-coupling reactions at the chlorinated positions could unlock a vast array of new derivatives. Furthermore, exploring domino or tandem reactions that involve both the ketone and the chlorinated side chain could lead to the rapid assembly of complex molecular architectures, such as novel heterocyclic systems. mdpi.com The development of catalytic asymmetric ring-opening reactions for substrates like vinylcyclopropanes demonstrates a sophisticated approach to creating valuable chiral molecules, a strategy that could be adapted to transformations involving the butyrophenone (B1668137) backbone. researchgate.net

Exploration of Applications in Emerging Non-Biological Chemical Fields (e.g., Catalysis, Materials Science)

While butyrophenone derivatives are well-established in pharmacology, their potential in non-biological fields like catalysis and materials science is an underexplored frontier. wikipedia.orgdrugbank.com The unique electronic properties conferred by the dichlorophenyl group could make this compound a valuable precursor for novel materials. For instance, the synthesis of 3,4-ethylenedioxythiophenes (EDOTs), which are precursors to conducting polymers, relies on precise chemical modifications. rsc.org Investigating whether this compound could be a building block for new functional polymers or organic electronic materials is a worthwhile endeavor.

In catalysis, the butyrophenone scaffold could be modified to act as a ligand for transition metals. The coordination of the ketone's oxygen atom and potential interactions with the aromatic ring could create unique catalytic pockets. Furthermore, research into nanoparticle-based catalysts offers another direction. Studies have shown the synthesis of catalysts based on metal nanoparticles (like Cu, Ag, and Au) deposited on supports for chemical reductions. nih.gov this compound could be investigated as a substrate in such catalytic systems or as a modifying agent for the catalyst support itself.

| Research Area | Potential Application of this compound | Rationale |

| Materials Science | Precursor for functional polymers or organic semiconductors. | The dichlorinated aromatic ring can be used to tune electronic properties and intermolecular interactions. |

| Homogeneous Catalysis | Backbone for novel ligand design. | The ketone and aromatic system can act as coordination sites for metal centers. |

| Heterogeneous Catalysis | Substrate for reduction reactions or precursor for catalyst modification. | The compound can be used to test the efficacy of new catalysts, such as those for dehalogenation or hydrogenation. nih.govgoogle.comresearchgate.net |

Advancements in Integrated Experimental-Computational Approaches for Chemical Discovery

The integration of computational chemistry with experimental synthesis can accelerate the discovery and optimization of new reactions and molecules. For this compound, computational tools could be employed to predict its reactivity, explore potential reaction mechanisms, and design novel derivatives with desired properties.

Density Functional Theory (DFT) is a powerful tool for this purpose. A DFT analysis performed on structurally related chlorinated chalcones was used to study the effect of electron distribution on their activity by calculating global and local chemical reactivity descriptors. researchgate.net A similar in-silico study on this compound could reveal sites susceptible to nucleophilic or electrophilic attack, guiding the design of new synthetic transformations. researchgate.net Furthermore, conformational analysis using molecular mechanics programs can predict the stable conformations of flexible molecules like butyrophenones, which is crucial for understanding their interactions and designing new applications. nih.gov Such computational studies provide a theoretical foundation that can rationalize experimental outcomes and guide future synthetic efforts, saving significant time and resources.

Pursuit of More Sustainable and Environmentally Benign Synthesis Protocols

The principles of green chemistry are increasingly central to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use safer chemicals. jocpr.comchemistryworld.com Future research on this compound should prioritize the development of more sustainable synthetic protocols. This includes the use of greener solvents, such as water, supercritical CO2, or bio-based solvents, to replace hazardous traditional organic solvents like dichloromethane. jocpr.com

Catalysis plays a central role in green chemistry. nih.gov The development of reusable, heterogeneous catalysts can simplify product purification and reduce waste. Natural catalysts, such as cuttlebone, have been successfully used for the green synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, demonstrating the potential of abundant, non-toxic materials in organic synthesis. researchgate.net Another approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.com Applying these green chemistry principles—such as using alternative energy sources, renewable feedstocks, and designing for degradation—will be crucial for the environmentally responsible production and application of this compound in the future. mdpi.comrsc.orgrsc.org

| Green Chemistry Principle | Application to this compound Synthesis | Example/Benefit |

| Alternative Solvents | Replace chlorinated or polar aprotic solvents with water, bio-solvents, or supercritical CO2. jocpr.com | Reduces environmental impact and toxicity. jocpr.com |

| Renewable Feedstocks | Develop synthetic routes starting from bio-based materials. | Decreases reliance on petrochemicals. jocpr.com |

| Catalysis | Utilize heterogeneous or biocatalysts that are recyclable and non-toxic. nih.gov | Simplifies purification and minimizes waste. researchgate.net |

| Energy Efficiency | Employ microwave or solvent-free reaction conditions. researchgate.netmdpi.com | Reduces reaction times and energy consumption. mdpi.com |

| Atom Economy | Design reactions (e.g., MCRs) that incorporate most of the starting materials into the final product. | Maximizes efficiency and minimizes waste. jocpr.com |

Q & A

Q. What are the recommended synthetic routes for 3,4-Dichlorobutyrophenone, and how can purity be optimized?

Methodological Answer: A common approach involves Friedel-Crafts acylation, where 3,4-dichlorobenzene derivatives react with butyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted precursors and byproducts. Purity (>95%) can be confirmed using HPLC with UV detection at 254 nm, referencing standards from reputable suppliers like Thermo Scientific .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm aromatic proton environments (δ 7.2–7.8 ppm for dichloro-substituted benzene) and carbonyl carbon (δ ~200 ppm).

- IR Spectroscopy : Identify the ketone group (C=O stretch at ~1680 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₁₀H₉Cl₂O (calculated 216.01). Cross-validate with high-resolution MS (HRMS) for exact mass .

Q. How should researchers validate analytical methods for quantifying this compound in complex mixtures?

Methodological Answer: Validate HPLC/GC-MS methods using:

- Linearity : Calibration curves (R² > 0.99) across 1–100 µg/mL.

- Recovery Studies : Spike-and-recovery tests in matrices (e.g., reaction solvents).

- Stability : Assess degradation under light, temperature, and pH variations. Reference protocols from Agilent Technologies for handling chlorinated aromatics .

Advanced Research Questions

Q. How can contradictions between computational and experimental spectroscopic data be resolved?

Methodological Answer: Discrepancies (e.g., NMR chemical shifts) may arise from solvent effects or conformational flexibility. Use DFT calculations (B3LYP/6-31G* level) to model solvent interactions and compare with experimental data. For structural confirmation, perform single-crystal X-ray diffraction (as in Acta Crystallographica reports) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

Methodological Answer:

- Thermal Stability Testing : Conduct TGA/DSC to identify decomposition temperatures.

- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate vapor exposure.

- PPE : Acid-resistant gloves (e.g., nitrile) and full-face shields.

- Waste Management : Neutralize acidic byproducts before disposal, following OSHA HCS guidelines .

Q. How can researchers investigate the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the butyrophenone backbone (e.g., substituent variations) and test against target receptors (e.g., dopamine D₂).

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities.

- Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes + NADPH). Reference analogs from medicinal chemistry studies .

Q. What advanced strategies address isomerization during synthesis or storage?

Methodological Answer: Monitor isomerization via:

- Chiral HPLC : Resolve enantiomers using amylose-based columns.

- Kinetic Studies : Track rate constants under varying pH/temperature.

- Protective Group Strategies : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates. Reference isomerization pathways in dichlorophenyl derivatives .

Q. How can stability under extreme pH conditions be systematically evaluated?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |